molecular formula C6H14ClN B1396694 (1S)-1-cyclobutylethan-1-amine hydrochloride CAS No. 1355969-30-0

(1S)-1-cyclobutylethan-1-amine hydrochloride

Cat. No. B1396694
CAS RN: 1355969-30-0
M. Wt: 135.63 g/mol
InChI Key: WLHYWKUHCPUOOO-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-CBH, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a cyclic amine compound that is typically synthesized in the laboratory by the reaction of 1-chloro-2-methylbenzene and ethanamine. 1-CBH has a wide range of applications in research, including its use as a ligand for various receptors, as an inhibitor of enzymes, and as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically pure (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides have been synthesized and evaluated for analgesic activities. The relationship between analgesic activity and the conformation of these amines is studied (Takahashi et al., 1984).
  • 1-Ethynylcyclobutylamine, prepared as hydrochlorides from 6-chlorohex-1-yne, is studied for its potential use in productive syntheses (Kozhushkov et al., 2010).

Bioconjugation and Amide Formation

  • The mechanism of amide formation using carbodiimide in aqueous media is researched, involving ethylenediamine and benzylamine to assess reaction products (Nakajima & Ikada, 1995).

Pharmaceutical Applications

  • Amidic alginate derivatives are synthesized, involving 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride, for microencapsulation applications (Yang, Ren, & Xie, 2011).

Ligand Chemistry and Complex Formation

  • Cyclo(Phe-Pro)4 forms complexes with various amine hydrochlorides, demonstrating its enantiomer-differentiating ability (Ishizu & Noguchi, 1998).

Materials Science and Surface Chemistry

  • L-Cysteine self-assembled films are investigated using high resolution X-ray photoemission spectroscopy, offering insights into the chemistry of organic–inorganic interfaces (Cavalleri et al., 2004).

properties

IUPAC Name

(1S)-1-cyclobutylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYWKUHCPUOOO-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-cyclobutylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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